molecular formula C23H18N2O5 B2627013 N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 442557-49-5

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

Cat. No. B2627013
M. Wt: 402.406
InChI Key: KHDKUUBVGXKTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, other names or identifiers, and its classification (e.g., organic, inorganic, polymer, etc.).



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atoms, bonds, and functional groups. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Molecular Modeling and Biological Activity

Molecular Modeling Studies, Synthesis, and Biological Activity of Novel Bisnaphthalimides Bisnaphthalimide derivatives, particularly the N,N'-bis[2-(5-nitro-1,3-dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)]propane-2-ethanediamine and its butylaminoethyl variant, have shown potent growth-inhibitory properties against HT-29 human colon carcinoma. These compounds, due to their molecular structure, engage in significant intermolecular interactions and pi-pi stacking with DNA bases, positioning them as potential DNA topoisomerase II poisons. The derivative N,N'-bis[2-(5-nitro-1,3-dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)]propane-2-ethanediamine notably induces apoptosis mediated by caspase activation at very low concentrations, indicating its potential as a chemotherapeutic agent (Filosa et al., 2009).

Solvation Influence on Reaction Paths

Solvation Controlling Reaction Paths and Gel-Formation in Imide Derivatives Research highlights the influence of solvation on the condensation reactions of 1,8-naphthalic anhydride with different reactants. The solvent used plays a crucial role in determining the product formation and its characteristics, as observed in the creation of gels in mixed solvents such as water and DMSO. This finding underlines the significance of understanding solvent effects in chemical reactions and material formation (Singh & Baruah, 2008).

Synthesis and Physicochemical Characterization

Synthesis, Physicochemical Characterization, Cytotoxicity, Antimicrobial, Anti-inflammatory, and Psychotropic Activity of New N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides A series of derivatives were synthesized, characterized, and subjected to biological activity assays. These compounds exhibited a range of activities including sedative, anti-inflammatory, selective cytotoxic effects, NO-induction in tumor cell lines, and antimicrobial actions. The study also attempted to correlate these biological activities with the structural and physicochemical properties of the compounds, revealing specific activity combinations for the synthesized derivatives (Zablotskaya et al., 2013).

Protecting-group-free Total Synthesis

Protecting-group-free Total Synthesis of Isoquinoline Alkaloids by Nickel-catalyzed Annulation This research outlines an efficient methodology for the total synthesis of benzo[c]phenanthridine alkaloids, showcasing a nickel-catalyzed annulation as a key step. The synthesis pathway described provides a concise route to these alkaloids, which are of significant interest due to their biological activities. The process's efficiency and straightforward nature make it a valuable addition to the synthesis of complex organic compounds (Korivi & Cheng, 2010).

Bioactivity of Amide Derivatives

Synthesis and Bioactivity of N-(1,3-dioxo-1h-benzo[de]isoquinolin-2(3h)-yl)-amide Derivatives This paper reports the synthesis of novel N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives and their evaluation for plant growth-regulating and fungicidal activities. The compounds demonstrated significant promotion of seed germination and seedling growth, along with notable fungicidal activity against various pathogens. These findings highlight the potential agricultural applications of these derivatives (Ju et al., 2016).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This involves discussing potential future research directions. For example, are there unanswered questions about the compound? Could it have applications in a particular field?


properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c26-20(24-15-9-10-18-19(12-15)30-13-29-18)8-3-11-25-22(27)16-6-1-4-14-5-2-7-17(21(14)16)23(25)28/h1-2,4-7,9-10,12H,3,8,11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDKUUBVGXKTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.